

# NU6027 vs other ATR inhibitors like VE-821 or AZD6738

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NU6027**

Cat. No.: **B1683909**

[Get Quote](#)

## A Comparative Guide to ATR Inhibitors: NU6027, VE-821, and AZD6738

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that detects and repairs DNA damage.<sup>[1][2]</sup> Activated primarily by single-strand DNA breaks and replication stress, ATR initiates a signaling cascade to arrest the cell cycle, stabilize replication forks, and promote DNA repair.<sup>[3][4][5]</sup> In many cancer cells, other DDR pathways are defective, making them highly dependent on ATR for survival. This dependency presents a therapeutic window, positioning ATR inhibitors as promising anticancer agents, both as monotherapies and in combination with DNA-damaging chemotherapies or radiotherapy.<sup>[6][7]</sup>

This guide provides an objective comparison of three key ATR inhibitors: **NU6027**, a dual ATR/CDK inhibitor; VE-821, a highly potent and selective preclinical tool; and AZD6738 (Ceralasertib), a leading clinical candidate.

## Quantitative Data Comparison

The following table summarizes the key quantitative parameters for **NU6027**, VE-821, and AZD6738, based on available experimental data.

| Parameter           | NU6027                                                                                     | VE-821                                                                                              | AZD6738<br>(Ceralasertib)                                                                                  |
|---------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | ATP-competitive inhibitor of ATR and CDKs[8][9]                                            | ATP-competitive inhibitor of ATR[10][11]                                                            | Potent and selective oral ATP-competitive inhibitor of ATR[3][12][13]                                      |
| Potency (Ki / IC50) | Ki: ATR: 0.4 $\mu$ M;<br>CDK1: 2.5 $\mu$ M; CDK2: 1.3 $\mu$ M; DNA-PK: 2.2 $\mu$ M[8]      | Ki: ATR: 13 nM; ATM: 16 $\mu$ M; DNA-PK: 2.2 $\mu$ M; mTOR: >1 $\mu$ M[10][11]                      | Cellular IC90: 0.67 $\mu$ M[12]                                                                            |
| Cellular Activity   | Inhibits cellular ATR activity with an IC50 of 2.8-6.7 $\mu$ M[8][9]                       | Inhibits CHK1 phosphorylation (cellular ATR signaling) with an IC50 of 0.7 $\mu$ M[14]              | Modulates CHK1 phosphorylation and induces ATM-dependent signaling[13]                                     |
| Selectivity         | Dual inhibitor of ATR and CDKs[8]                                                          | Highly selective for ATR (>75-fold over related PIKKs)                                              | Selective for ATR[13]                                                                                      |
| Monotherapy Effect  | Induces apoptosis and is synthetically lethal with PARP inhibition or XRCC1 defects[8][15] | Causes minimal death in normal cells but significant death in cancer cell lines[10][14]             | Inhibits growth in a subset of cancer cell lines as a single agent[13]                                     |
| Combination Effect  | Enhances cytotoxicity of cisplatin, hydroxyurea, temozolomide, and radiation[8][15]        | Sensitizes cancer cells to radiation, gemcitabine, cisplatin, and other genotoxic agents[7][11][16] | Synergizes with carboplatin, irinotecan, olaparib (PARP inhibitor), and durvalumab (anti-PD-L1)[7][12][13] |
| Development Stage   | Preclinical Research Tool                                                                  | Preclinical Research Tool                                                                           | Clinical Trials (Phase I, II, III)[12][17]                                                                 |

## Signaling Pathway and Inhibitor Action

The ATR signaling pathway is a cornerstone of the cellular response to DNA replication stress.

The diagram below illustrates this pathway and highlights the point of intervention for ATR inhibitors.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]
- 5. DNA IR-damage and cellular response via ATR | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 8. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 9. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 10. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 11. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 12. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 14. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 15. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [hematologyandoncology.net](http://hematologyandoncology.net) [hematologyandoncology.net]
- To cite this document: BenchChem. [NU6027 vs other ATR inhibitors like VE-821 or AZD6738]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683909#nu6027-vs-other-atr-inhibitors-like-ve-821-or-azd6738>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)